molecular formula C24H23FN4O3 B5107604 N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline

N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline

Numéro de catalogue B5107604
Poids moléculaire: 434.5 g/mol
Clé InChI: ZKVCTDBVKZHMRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as F-18 FP-CIT, is a radiopharmaceutical used in medical imaging to diagnose and evaluate Parkinson's disease and other movement disorders. This compound is a selective dopamine transporter (DAT) imaging agent that binds to the DAT in the striatum of the brain, allowing for visualization of the dopamine system.

Mécanisme D'action

N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT binds to the dopamine transporter (DAT) in the striatum of the brain, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the DAT, N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT allows for visualization of the dopamine system and can help diagnose and evaluate movement disorders.
Biochemical and Physiological Effects:
N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT does not have any direct biochemical or physiological effects on the body. It is a radiopharmaceutical used solely for medical imaging purposes.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT is its high sensitivity and specificity for detecting dopamine transporter loss in the striatum. However, the use of radiopharmaceuticals requires specialized equipment and trained personnel, and there are limitations to the amount of radiation that can be safely administered to patients.

Orientations Futures

1. Development of new radiopharmaceuticals for imaging other neurotransmitter systems in the brain.
2. Investigation of the use of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT in the early diagnosis of Parkinson's disease.
3. Exploration of the potential use of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT in the evaluation of other movement disorders.
4. Development of new imaging techniques to improve the accuracy and sensitivity of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT imaging.
5. Investigation of the use of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT in the evaluation of the efficacy of new treatments for Parkinson's disease and other movement disorders.

Méthodes De Synthèse

The synthesis of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT involves the use of a nucleophilic substitution reaction between a nitroaniline precursor and a fluorobenzoyl piperazine. The reaction is carried out under basic conditions and requires careful purification to obtain the final product.

Applications De Recherche Scientifique

N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT is used in medical imaging to diagnose and evaluate Parkinson's disease and other movement disorders. It has been shown to have high sensitivity and specificity for detecting dopamine transporter loss in the striatum, which is a hallmark of Parkinson's disease.

Propriétés

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c25-21-9-5-4-8-20(21)24(30)28-14-12-27(13-15-28)19-10-11-23(29(31)32)22(16-19)26-17-18-6-2-1-3-7-18/h1-11,16,26H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVCTDBVKZHMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.